molecular formula C10H15N8O12P3 B049991 8-Azido-2'-deoxyadenosine-5'-triphosphate CAS No. 117679-32-0

8-Azido-2'-deoxyadenosine-5'-triphosphate

Cat. No.: B049991
CAS No.: 117679-32-0
M. Wt: 532.19 g/mol
InChI Key: SOZZBSOIWRKEQA-KVQBGUIXSA-N
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Description

8-Azido-2’-deoxyadenosine-5’-triphosphate is a photoreactive analog of deoxyadenosine triphosphate (dATP). This compound is characterized by the presence of an azido group at the 8-position of the adenine base. It is widely used in biochemical and molecular biology research due to its ability to form covalent bonds with proteins upon UV irradiation, making it a valuable tool for studying DNA-protein interactions .

Preparation Methods

The synthesis of 8-Azido-2’-deoxyadenosine-5’-triphosphate involves several steps. Initially, 8-bromo-2’-deoxyadenosine is synthesized, which is then converted to 8-azido-2’-deoxyadenosine through a nucleophilic substitution reaction using sodium azide. The final step involves the phosphorylation of 8-azido-2’-deoxyadenosine to produce 8-Azido-2’-deoxyadenosine-5’-triphosphate . The reaction conditions typically include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and tri-n-butylamine in anhydrous pyridine .

Comparison with Similar Compounds

8-Azido-2’-deoxyadenosine-5’-triphosphate is unique due to its photoreactive azido group, which allows for covalent crosslinking upon UV irradiation. Similar compounds include:

These compounds share similar applications in biochemical research but differ in their specific reactivity and structural properties.

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N8O12P3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(19)5(28-6)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-6,19H,1-2H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZZBSOIWRKEQA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N8O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151867
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117679-32-0
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117679320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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